molecular formula C16H26 B14470471 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene CAS No. 65691-81-8

12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene

Cat. No.: B14470471
CAS No.: 65691-81-8
M. Wt: 218.38 g/mol
InChI Key: HDCCTSQBPYJPPR-UHFFFAOYSA-N
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Description

12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene is an organic compound with the molecular formula C16H26 It is a derivative of cyclododecene, featuring a methyl group and a propynyl group attached to the cyclododecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene typically involves the alkylation of cyclododecene. One common method is the reaction of cyclododecene with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new substituted cyclododecene derivatives.

Scientific Research Applications

12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene is unique due to its cyclododecane ring structure combined with the propynyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

65691-81-8

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

12-methyl-1-prop-1-ynylcyclododecene

InChI

InChI=1S/C16H26/c1-3-12-16-14-11-9-7-5-4-6-8-10-13-15(16)2/h14-15H,4-11,13H2,1-2H3

InChI Key

HDCCTSQBPYJPPR-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CCCCCCCCCCC1C

Origin of Product

United States

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